N-{(E)-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]methylidene}-4-(piperidin-1-yl)aniline
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Overview
Description
N-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-N-(4-PIPERIDINOPHENYL)AMINE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-N-(4-PIPERIDINOPHENYL)AMINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl ether derivative, followed by bromination and methoxylation reactions. The final step involves the condensation of the intermediate with 4-piperidinophenylamine under specific reaction conditions, such as controlled temperature and pH, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-N-(4-PIPERIDINOPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-N-(4-PIPERIDINOPHENYL)AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-N-(4-PIPERIDINOPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-N-(4-PIPERIDINOPHENYL)AMINE include other benzyl ether derivatives, brominated phenyl compounds, and piperidine-containing molecules. Examples include:
- 4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENOL
- N-(4-PIPERIDINOPHENYL)METHYLIDENEAMINE
Uniqueness
What sets N-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-N-(4-PIPERIDINOPHENYL)AMINE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H27BrN2O2 |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
1-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-N-(4-piperidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C26H27BrN2O2/c1-30-25-17-21(16-24(27)26(25)31-19-20-8-4-2-5-9-20)18-28-22-10-12-23(13-11-22)29-14-6-3-7-15-29/h2,4-5,8-13,16-18H,3,6-7,14-15,19H2,1H3 |
InChI Key |
AKFSGFFYOXOWQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NC2=CC=C(C=C2)N3CCCCC3)Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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